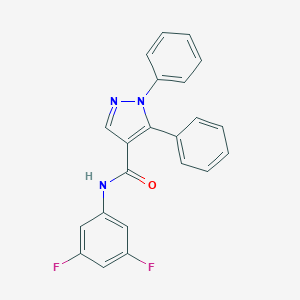
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as DFP-10917, is a novel small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are essential for cancer cell survival and proliferation. The compound has been shown to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are involved in cell growth and survival. N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been found to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-viral, and anti-angiogenic activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to suppress the replication of several viruses, including influenza and hepatitis C virus. N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. The compound is also relatively easy to synthesize, making it suitable for large-scale production. However, N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has some limitations, including its low bioavailability and potential toxicity at high doses. Further studies are needed to optimize the formulation and dosage of the compound for clinical use.
Future Directions
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for research on N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the pharmacokinetics and pharmacodynamics of N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide in animal models and humans.
3. Investigation of the potential synergistic effects of N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide with other anti-cancer agents.
4. Exploration of the mechanism of action of N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide at the molecular level.
5. Development of N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders.
Conclusion
In conclusion, N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is a novel small molecule with promising potential for therapeutic applications, especially in the field of cancer research. The compound has been extensively studied for its anti-tumor activity, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to optimize the formulation and dosage of the compound for clinical use and to explore its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide involves the reaction between 3,5-difluoroaniline and 1,5-diphenylpyrazole-4-carboxylic acid in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide as a white solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for further research and development.
Scientific Research Applications
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. The compound has also been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models of cancer.
properties
Product Name |
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide |
|---|---|
Molecular Formula |
C22H15F2N3O |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-1,5-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H15F2N3O/c23-16-11-17(24)13-18(12-16)26-22(28)20-14-25-27(19-9-5-2-6-10-19)21(20)15-7-3-1-4-8-15/h1-14H,(H,26,28) |
InChI Key |
QJBFCNCLORQJGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287287.png)
![3-benzyl-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287288.png)
![3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287290.png)
![3-Benzyl-6-(2-chloro-6-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287291.png)
![3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287293.png)
![3-Benzyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287296.png)
![3-Benzyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287297.png)
![3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287298.png)
![3-Benzyl-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287299.png)
![3-Benzyl-6-p-tolyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287303.png)
![3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287307.png)
![3-Benzyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287309.png)
![3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287310.png)
![3-Benzyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287311.png)